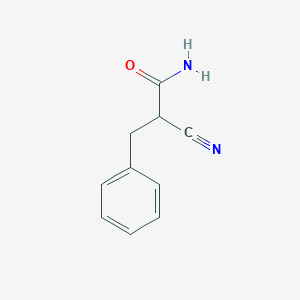

2-Cyano-3-phenylpropanamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyano-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINKWHBGUFDVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292029 | |

| Record name | 2-cyano-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-46-8 | |

| Record name | NSC79708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 Phenylpropanamide and Its Precursors

Convergent and Divergent Synthetic Routes

The principal synthetic route to 2-cyano-3-phenylpropanamide involves a two-step process. First, an α,β-unsaturated precursor, (E)-2-cyano-3-phenylacrylamide, is synthesized. This is typically followed by the reduction of the carbon-carbon double bond to yield the final saturated product. This convergent strategy is favored for its efficiency and the accessibility of the starting materials.

Knoevenagel Condensation Strategies for α,β-Unsaturated Precursors

The formation of the key α,β-unsaturated intermediate, (E)-2-cyano-3-phenylacrylamide and its derivatives, is accomplished through the Knoevenagel condensation. nih.gov This well-established reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide, with an aldehyde, such as benzaldehyde. nih.govresearchgate.net The reaction is known for its ability to form carbon-carbon bonds under relatively mild conditions. researchgate.net

A variety of catalytic systems have been employed to facilitate the Knoevenagel condensation for the synthesis of (E)-2-cyano-3-phenylacrylamide derivatives. These range from basic catalysts like triethylamine (B128534) and piperidine (B6355638) to more environmentally benign and reusable options. researchgate.netnih.gov

Homogeneous Base Catalysts: Triethylamine is a commonly used basic catalyst that effectively promotes the condensation reaction. researchgate.netx-mol.com

Heterogeneous Catalysts: To improve sustainability and simplify product purification, heterogeneous catalysts have been investigated. These include:

Chitosan: A biodegradable, natural biopolymer that has been successfully used as a heterogeneous solid base catalyst. researchgate.net

Biguanidine-Functionalized Cobalt Ferrite (B1171679) Nanoparticles: These magnetic nanoparticles serve as a recyclable and efficient heterogeneous base catalyst, particularly under solvent-free conditions. nih.gov

Amine-Functionalized Mesoporous Silicas: Materials like Prol-MSN and Chol-MSN, which feature L-prolinate or choline (B1196258) hydroxide (B78521) fragments, have shown promise as heterogeneous organocatalysts. urjc.es

Metal-Organic Frameworks (MOFs): Certain MOFs have demonstrated catalytic activity for the Knoevenagel condensation. acs.org

Optimization of reaction conditions is crucial for achieving high yields and purity of the Knoevenagel adducts. Key parameters include the choice of solvent, temperature, and reaction time.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of (E)-2-cyano-3-phenylacrylamide derivatives is the use of microwave irradiation. researchgate.netresearchgate.net This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times and often improved yields. For instance, the synthesis of various (E)-2-cyano-3-(phenyl)acrylamide derivatives has been achieved in as little as 30 minutes with excellent yields (93–99%) using triethylamine as a catalyst under microwave irradiation. researchgate.netx-mol.comnih.gov In some cases, microwave-assisted synthesis can even proceed efficiently in water as a solvent and without a catalyst. researchgate.net

Solvent-Free Conditions: The development of solvent-free reaction conditions is a key goal in green chemistry. The use of heterogeneous catalysts like biguanidine-functionalized cobalt ferrite nanoparticles allows for the Knoevenagel condensation to be carried out efficiently without a solvent. nih.gov

Interactive Data Table: Catalytic Systems for Knoevenagel Condensation

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| Triethylamine | Benzaldehyde, 2-Cyanoacetamide | Ethanol | Microwave (30 min) | 93-99 | researchgate.netx-mol.com |

| Chitosan | Benzaldehydes, Cyanoacetamide | Mild Conditions | - | High | researchgate.netacs.org |

| Biguanidine-functionalized Cobalt Ferrite Nanoparticles | Benzaldehyde, Cyanoacetamide | Solvent-free | 60 °C | High | nih.gov |

| Prol-MSN | Furfural, Malononitrile | Ethanol | Room Temp | Quantitative | urjc.es |

Enantioselective Reduction of (E)-2-Cyano-3-phenylacrylamide Derivatives

The final step in the convergent synthesis of this compound is the reduction of the carbon-carbon double bond of the (E)-2-cyano-3-phenylacrylamide precursor. To produce enantiomerically enriched products, which are often desired for biological applications, enantioselective reduction methods are employed.

Biocatalysis has emerged as a powerful and sustainable tool for performing highly selective chemical transformations. bris.ac.uk In the context of this compound synthesis, whole cells of various fungi have been successfully used as ene-reductases to catalyze the asymmetric reduction of the α,β-unsaturated precursor. researchgate.netresearchgate.net

Fungal Ene-Reductases: Marine-derived and terrestrial fungi possess ene-reductases that can reduce the C=C double bond of (E)-2-cyano-3-phenylacrylamide derivatives with high enantioselectivity. researchgate.netresearchgate.netunifap.br For example, the marine-derived fungus Cladosporium sp. CBMAI 1237 has been shown to effectively reduce a range of (E)-2-cyano-3-(phenyl)acrylamide derivatives to their corresponding this compound products in good yields (48–90%) and with short reaction times (8 hours) under mild conditions. researchgate.netx-mol.comnih.gov Other fungal strains, such as Penicillium citrinum, Trichoderma sp., and Aspergillus sydowii, have also been successfully screened for this transformation, yielding the (R)-enantiomer with high enantiomeric excess (e.e.). researchgate.netnih.gov

Interactive Data Table: Fungal Bioreduction of (E)-2-cyano-3-phenylacrylamide Derivatives

| Fungal Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Cladosporium sp. CBMAI 1237 | (E)-2-cyano-3-phenylacrylamide | This compound | 48-90 | Not specified | researchgate.netx-mol.com |

| Penicillium citrinum CBMAI 1186 | (E)-2-cyano-3-(furan-2-yl)acrylamide | (R)-2-cyano-3-(furan-2-yl)propanamide | 86-98 | 39-99 | researchgate.netnih.gov |

| Trichoderma sp. CBMAI 932 | (E)-2-cyano-3-(furan-2-yl)acrylamide | (R)-2-cyano-3-(furan-2-yl)propanamide | 86-98 | 39-99 | researchgate.netnih.gov |

| Aspergillus sydowii CBMAI 935 | (E)-2-cyano-3-(furan-2-yl)acrylamide | (R)-2-cyano-3-(furan-2-yl)propanamide | 86-98 | 39-99 | researchgate.netnih.gov |

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. rsc.org The synthesis of this compound is an excellent example of a chemoenzymatic process where a chemical step (Knoevenagel condensation) is followed by a biocatalytic step (ene-reduction). researchgate.net This approach allows for the efficient production of the unsaturated precursor using robust chemical methods, followed by a highly selective enzymatic reduction to obtain the final chiral product. The development of such integrated processes is a key area of research in modern organic synthesis, aiming for more sustainable and efficient manufacturing of valuable chemicals. annualreviews.org

Alternative Alkylation and Condensation Pathways

The most common route to the precursor of this compound is the Knoevenagel condensation, which involves the reaction between an active methylene compound, such as cyanoacetamide, and an aldehyde, like benzaldehyde. researchgate.net This reaction is highly efficient for forming carbon-carbon bonds under mild conditions. researchgate.net

Alternative pathways could theoretically include the direct alkylation of the enolate of a cyanoacetamide derivative with a benzyl (B1604629) halide. However, controlling mono-alkylation and preventing side reactions can be challenging. Another approach involves using a pre-activated precursor. For instance, (E)-2-cyano-3-phenyl-2-propenoyl chloride can act as a Michael acceptor, reacting with various nucleophiles to form a range of derivatives. researchgate.neteurjchem.com While this specific reaction with an ammonia (B1221849) equivalent to directly form the primary amide is not detailed, it represents a potential synthetic alternative. The subsequent reduction of the C=C bond, often achieved through biocatalysis, is a critical step in forming the final saturated product. frontiersin.org

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles has driven the development of more sustainable and efficient synthetic protocols. These include the use of environmentally benign solvents, energy-efficient reaction activation methods, and biocatalysis.

A significant advancement in the synthesis of the precursor, (E)-2-cyano-3-phenylacrylamide, involves replacing traditional organic solvents with more sustainable alternatives. Research has demonstrated successful Knoevenagel condensations performed in water, which serves as an economical and non-toxic medium. researchgate.net Furthermore, solvent-free methodologies have been explored. rsc.org These reactions, often conducted by grinding the reactants together, sometimes with a catalytic amount of a benign substance, minimize waste and simplify product purification. For related syntheses, natural and biodegradable catalysts like eggshell have been used effectively in green solvents such as water and ethanol. ajgreenchem.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of (E)-2-cyano-3-phenylacrylamide and its derivatives, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net The Knoevenagel condensation between various aromatic aldehydes and cyanoacetamide, when conducted under microwave irradiation, can be completed in as little as 30 minutes with excellent yields. researchgate.netbvsalud.orgx-mol.com This method provides a significant enhancement over conventional heating, which often requires longer reaction periods.

Table 2: Microwave-Assisted Synthesis of (E)-2-cyano-3-(phenyl)acrylamide Derivatives

| Reactants | Catalyst | Conditions | Time | Yield | Reference |

| Cyanoacetamide, Aromatic Aldehydes | Triethylamine | Microwave | 30 min | 93-99% | researchgate.net, bvsalud.org, researchgate.net |

| Cyanoacetamide, Furan-2-carbaldehyde | None | Microwave (55 W), Water | 30 min | 77-95% | researchgate.net |

Biocatalysis for Sustainable Production

Biocatalysis offers a highly selective and sustainable method for the reduction of the C=C double bond in (E)-2-cyano-3-phenylacrylamide to produce this compound. researchgate.net This process utilizes whole-cell microorganisms, particularly marine-derived fungi, which act as efficient ene-reductases. researchgate.netbvsalud.org These bioreductions are performed in mild, aqueous conditions (phosphate buffer, near-neutral pH, and moderate temperatures), making them an environmentally friendly alternative to chemical reducing agents. researchgate.netx-mol.com

Several fungal strains have been identified as effective biocatalysts for this transformation, demonstrating good yields and, in some cases, high enantioselectivity. frontiersin.orgresearchgate.net For example, the marine-derived fungus Cladosporium sp. CBMAI 1237 has been used to reduce a series of (E)-2-cyano-3-(phenyl)acrylamide derivatives to their corresponding propanamides with yields ranging from 48% to 90% in just 8 hours. researchgate.netbvsalud.orgx-mol.com A crucial aspect of this method is controlling the reaction time, as prolonged exposure can lead to biodegradation of the product. bvsalud.orgx-mol.com

Table 3: Biocatalytic Reduction of Knoevenagel Adducts by Fungi

| Substrate | Biocatalyst | Conditions | Time | Yield | Reference |

| (E)-2-cyano-3-phenylacrylamide derivatives | Cladosporium sp. CBMAI 1237 | Phosphate buffer (pH 7.0), 32 °C, 130 rpm | 8 h | 48-90% | researchgate.net, bvsalud.org, x-mol.com |

| (E)-2-cyano-3-(4-methoxyphenyl)acrylamide | Cladosporium sp. CBMAI 1237 | Phosphate buffer | 16 h | 95% | frontiersin.org |

| E-2-cyano-3-(furan-2-yl) acrylamide (B121943) | Penicillium citrinum CBMAI 1186 | Aqueous medium | - | 86-98% (99% ee for S-enantiomer) | researchgate.net, frontiersin.org |

| E-2-cyano-3-(furan-2-yl) acrylamide | Aspergillus sydowii CBMAI 935 | Aqueous medium | - | High (97% ee for R-enantiomer) | frontiersin.org |

Scalability Considerations in Laboratory Synthesis

When considering the scale-up of this compound synthesis from the laboratory bench, several factors must be evaluated. The choice of synthetic route has significant implications for efficiency, cost, safety, and environmental impact.

The green chemistry approach combining microwave-assisted condensation with biocatalytic reduction is attractive for its sustainability. researchgate.netbvsalud.org However, scaling up biocatalytic steps can present challenges, including the need for large-scale fermentation equipment to grow the microbial catalyst, maintaining sterile conditions, and managing the separation of the product from the aqueous biomass medium.

Conversely, routes employing traditional chemical reduction or asymmetric hydrogenation with metal catalysts might offer easier product isolation and more established scale-up protocols. However, these methods often rely on expensive and air-sensitive chiral ligands and catalysts, and may involve hazardous reagents or solvents. The cost and lifecycle of the catalyst, including its recovery and reuse, are critical economic considerations.

Advanced Studies in Chemical Reactivity and Transformation of 2 Cyano 3 Phenylpropanamide

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The chemical behavior of 2-Cyano-3-phenylpropanamide is dictated by the interplay of its three primary functional components: the cyano group, the amide moiety, and the activated alpha-carbon. The electron-withdrawing nature of both the cyano and carbonyl groups significantly influences the molecule's reactivity, particularly at the adjacent alpha-carbon. Mechanistic studies reveal a rich landscape of potential transformations, including reactions at each functional group and those leveraging the acidity of the alpha-hydrogen.

Reactivity of the Cyano Group

The carbon-nitrogen triple bond of the cyano group (nitrile) is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nbinno.com This electrophilicity is the basis for a variety of transformations.

Contrary to a substitution pattern, the primary reaction of the nitrile group with nucleophiles is addition across the C≡N triple bond. wikipedia.org A nucleophile attacks the electrophilic carbon, breaking the pi bond and forming a new carbon-nucleophile bond. This process generates a transient imine anion intermediate, which can then be protonated or undergo further reaction. nbinno.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form imines, which upon hydrolysis yield ketones. wikipedia.org This general reactivity pattern suggests that this compound would react with such nucleophiles at the cyano carbon.

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org This transformation is a two-stage process, proceeding through an amide intermediate. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. lumenlearning.comyoutube.com Subsequent tautomerization of the resulting imidic acid intermediate yields the corresponding amide. chemistrysteps.com For this compound, this initial hydrolysis would yield 3-phenylpropane-1,2-dicarboxamide. Continued heating under acidic conditions then hydrolyzes both amide groups to furnish 2-phenylsuccinic acid and ammonium (B1175870) ions. libretexts.orglibretexts.org

In alkaline hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com Proton transfer steps lead to the amide intermediate. With continued heating in the basic solution, the amide is further hydrolyzed to the carboxylate salt. libretexts.org Therefore, the hydrolysis of this compound in aqueous sodium hydroxide would ultimately yield the disodium (B8443419) salt of 2-phenylsuccinic acid and ammonia (B1221849) gas. libretexts.org Acidification of the final mixture is required to obtain the free carboxylic acid. libretexts.org

| Reaction Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₂SO₄/H₂O, heat) | 3-phenylpropane-1,2-dicarboxamide | 2-Phenylsuccinic acid |

| Basic (e.g., NaOH/H₂O, heat) | Sodium 2-carbamoyl-3-phenylpropanoate | 2-Phenylsuccinic acid |

The cyano group is readily reduced to a primary amine functionality. libretexts.org This can be achieved through two primary methods: catalytic hydrogenation or reduction with metal hydrides.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. tcichemicals.comd-nb.info This method is widely used in industrial processes for its efficiency. d-nb.info

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the laboratory-scale reduction of nitriles to primary amines. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.org An initial hydride attack forms an imine anion, which is complexed with the aluminum species. libretexts.org A second hydride addition leads to a dianion intermediate, which is then protonated during aqueous workup to yield the primary amine. libretexts.org Applying this to this compound, reduction would be expected to yield 2-(aminomethyl)-3-phenylpropanamide, assuming conditions are controlled to prevent reduction of the amide group.

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| H₂ / Raney Ni | Catalytic Hydrogenation | 2-(Aminomethyl)-3-phenylpropanamide |

| 1. LiAlH₄ in THF/ether 2. H₂O workup | Hydride Reduction | 2-(Aminomethyl)-3-phenylpropanamide |

Reactivity at the Amide Moiety

The primary amide functional group in this compound also exhibits characteristic reactivity. Like the cyano group, it can undergo hydrolysis and reduction, though typically under different or more forcing conditions. Amides are generally less reactive than many other carboxylic acid derivatives due to resonance stabilization.

Hydrolysis of the amide to a carboxylic acid can be achieved under either acidic or basic conditions, usually requiring heat. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. For this compound, selective hydrolysis of the amide group without affecting the nitrile would yield 2-cyano-3-phenylpropanoic acid.

Reduction of the primary amide can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.ca Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. ucalgary.ca Therefore, complete reduction of this compound with a sufficient excess of LiAlH₄ would reduce both the cyano and amide groups, yielding 2-benzylpropane-1,3-diamine.

Alpha-Carbon Reactivity and Carbanion Formation

The hydrogen atom on the carbon situated between the cyano and the amide carbonyl group (the α-carbon) is significantly acidic. This increased acidity is due to the ability of both adjacent electron-withdrawing groups to stabilize the resulting conjugate base, a carbanion, through resonance and inductive effects. uobabylon.edu.iq The negative charge of the carbanion can be delocalized onto both the carbonyl oxygen and the nitrile nitrogen. uobabylon.edu.iqwikipedia.org

This acidity allows for the deprotonation of the α-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stable carbanion (enolate). pressbooks.pubchemistrysteps.com This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions. youtube.comthieme-connect.de A key application is in Sɴ2 alkylation reactions with alkyl halides. chemistrysteps.comlibretexts.org This reaction creates a new carbon-carbon bond at the α-position, providing a powerful method for elaborating the carbon skeleton. pressbooks.publibretexts.org For example, the reaction of the this compound carbanion with an alkyl halide (e.g., methyl iodide) would yield 2-cyano-2-methyl-3-phenylpropanamide.

| Step 1: Reagent (Base) | Step 2: Reagent (Electrophile) | Expected Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Cyano-2-methyl-3-phenylpropanamide |

| Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | 2-Cyano-2-ethyl-3-phenylpropanamide |

Tautomeric Equilibria and Interconversion Mechanisms

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of chemical reactivity. For this compound, two primary tautomeric equilibria are of significant interest: nitrile-ketenimine and amide-iminol tautomerism. These equilibria can profoundly influence the compound's chemical behavior, including its nucleophilicity, electrophilicity, and pathways for derivatization.

Nitrile-Ketenimine Tautomerism

The nitrile-ketenimine tautomerism involves the migration of a proton from the α-carbon to the nitrogen atom of the nitrile group, resulting in the formation of a ketenimine. This equilibrium is a characteristic feature of compounds containing a nitrile group adjacent to a carbon atom bearing an acidic proton.

The interconversion mechanism is believed to proceed through a 1,3-hydrogen shift. Computational studies on the tautomerization of ketenimine to acetonitrile (B52724) have proposed a direct unimolecular pathway with a significant activation energy, suggesting that the interconversion is not a facile process under normal conditions. researchgate.netasianpubs.org

Table 1: Theoretical Relative Energies of Tautomers for a Model β-Ketonitrile

| Tautomer | Relative Energy (kcal/mol) |

| Nitrile-Keto | 0.00 |

| Nitrile-Enol (E) | +2.5 |

| Nitrile-Enol (Z) | +4.0 |

| Ketenimine | +15.0 |

Note: Data is hypothetical and based on general trends observed in computational studies of related β-ketonitriles. The actual values for this compound may vary.

Amide-Iminol Tautomerism

The amide-iminol tautomerism involves the migration of a proton from the nitrogen atom of the amide group to the oxygen atom, resulting in the formation of an iminol (or imidic acid). This equilibrium is a classic example of prototropic tautomerism and is crucial in understanding the reactivity of the amide functionality. researchgate.net

Generally, the amide form is significantly more stable than the iminol form. Computational studies on simple amides and cyanoacetamide have shown that the amide tautomer is thermodynamically favored by a considerable energy difference. researchgate.net However, the iminol tautomer, although present in very low concentrations at equilibrium, can be a key intermediate in certain reactions, as the iminol nitrogen is significantly more nucleophilic than the amide nitrogen. researchgate.net This enhanced nucleophilicity can facilitate reactions such as cyclizations. researchgate.net

The interconversion between the amide and iminol forms can be catalyzed by acids or bases. In the absence of a catalyst, the activation energy for the uncatalyzed proton transfer is generally high.

Solvent Effects on Tautomeric Balance

The position of tautomeric equilibria is known to be sensitive to the solvent environment. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can differentially stabilize the various tautomers, thereby shifting the equilibrium.

For the nitrile-ketenimine equilibrium, polar solvents are expected to have a minimal effect on the equilibrium position, as both tautomers have comparable polarities. However, in the case of amide-iminol tautomerism, the effect of the solvent is more pronounced. Polar protic solvents, capable of hydrogen bonding, can stabilize both the amide and iminol forms. Studies on related β-ketoamides have shown that the keto-enol equilibrium (analogous to the amide-iminol equilibrium in some respects) is influenced by the solvent's ability to form hydrogen bonds. scirp.orgresearchgate.net

Computational studies using continuum solvent models, such as the Polarizable Continuum Model (PCM), have been employed to investigate solvent effects on tautomeric equilibria. researchgate.net For instance, in a study on cyanoform, the energy difference between the nitrile and ketenimine tautomers was found to be slightly reduced in water compared to the gas phase, indicating a marginal stabilization of the more polar ketenimine form in a polar solvent. organicchemistrytutor.comresearchgate.net

Table 2: Calculated Solvent Effects on the Relative Energy of Cyanoform Tautomers

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Tricyanomethane (Nitrile) | 0.0 | 0.0 |

| Dicyanoketenimine | +14.1 | +13.4 |

Data from computational studies on cyanoform at the MP2/6-311++G* level of theory. researchgate.net*

Derivatization Strategies for Functional Group Interconversion

The presence of three reactive functional groups—nitrile, amide, and an activated methylene—makes this compound a versatile precursor for the synthesis of a variety of organic compounds. Derivatization strategies often focus on the interconversion of these functional groups to access different molecular scaffolds.

The α-cyano carbonyl moiety is a particularly reactive handle for derivatization. Reductive cyanation of related tertiary alkyl bromides has been shown to be an effective method for introducing a cyano group at a quaternary center, highlighting the synthetic utility of α-cyano carbonyl compounds. cluster-science.comacs.org

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. chemguide.co.uklibretexts.org While harsh conditions can lead to the hydrolysis of both the nitrile and the amide, milder conditions can potentially allow for the selective hydrolysis of the nitrile. chemistrysteps.com The nitrile group can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

The amide group can also be hydrolyzed to a carboxylic acid under more forcing conditions. Furthermore, the active methylene group, flanked by two electron-withdrawing groups, is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations. Cyanoacetamides are known to be valuable precursors in multicomponent reactions for the synthesis of heterocyclic compounds. nih.gov

Reaction Kinetics and Thermodynamic Studies

Detailed reaction kinetic and thermodynamic studies specifically on this compound are scarce in the published literature. However, the kinetics of the hydrolysis of nitriles and amides, which are key reactions for this compound, have been extensively studied for other substrates.

The hydrolysis of nitriles can be catalyzed by both acids and bases. The mechanism of the base-catalyzed conversion of nitriles to amides often involves the nucleophilic attack of a hydroxide ion or a hydroperoxide anion on the nitrile carbon. acs.org The reaction rate is dependent on the concentration of the base and the nitrile.

Thermodynamic data for substituted propanamides can provide some insight into the stability of this compound and its derivatives. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains thermodynamic data for propanamide and some of its N-substituted derivatives, which can serve as a baseline for estimating the thermodynamic properties of more complex structures. nist.govnist.gov For instance, thermodynamic analyses of the binding of substituted benzamidines to proteins have been conducted, providing data on the enthalpy and entropy of binding, which are influenced by the substituents on the phenyl ring. nih.govresearchgate.net While not directly applicable to the reactivity of this compound, these studies highlight the importance of substituents in determining the thermodynamic parameters of related molecules.

Table 3: Thermodynamic Data for Propanamide

| Property | Value | Units |

| Enthalpy of Fusion | 16.3 ± 0.4 | kJ/mol |

| Enthalpy of Sublimation | 83.7 ± 0.8 | kJ/mol |

| Enthalpy of Vaporization | 67.4 ± 4.2 | kJ/mol |

Data obtained from the NIST Chemistry WebBook for Propanamide. nist.gov

Spectroscopic Characterization Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's stereochemical and conformational properties.

¹H and ¹³C NMR for Structural and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure.

¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons. For 2-Cyano-3-phenylpropanamide, this would include distinct signals for the protons of the phenyl group, the diastereotopic protons of the methylene (B1212753) group (—CH₂—), the methine proton (—CH—), and the amide (—NH₂) protons. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) would allow for the initial assignment of these groups. For instance, the coupling between the methine and methylene protons would provide key evidence for the —CH—CH₂— fragment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbon atoms of the phenyl ring, the methylene carbon, the methine carbon, the nitrile carbon (—C≡N), and the carbonyl carbon of the amide group (—C=O). The chemical shifts are indicative of the electronic environment of each carbon atom.

Detailed analysis of coupling constants in high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which is a critical component of stereochemical and conformational analysis.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Amide (NH₂) | 7.5 - 8.5 | Broad Singlet |

| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet |

| Methine (CH-CN) | 3.8 - 4.2 | Triplet |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Phenyl (Ar-C) | 125 - 140 |

| Nitrile (C≡N) | 115 - 125 |

| Methine (CH) | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While specific 2D NMR studies on this compound are not available, these techniques are indispensable for unambiguously assembling the molecular structure from the 1D NMR data. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton and the protons of the adjacent methylene group, confirming the connectivity of the propanamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. nih.gov It would be used to definitively assign each carbon signal in the ¹³C spectrum by correlating it to its known attached proton(s) from the ¹H spectrum. For example, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for identifying connectivity across quaternary carbons (like the carbonyl and nitrile carbons) or between different spin systems. An HMBC spectrum would show correlations from the methylene protons to the carbons of the phenyl ring and to the methine carbon, helping to piece together the entire molecular skeleton.

NOESY/ROESY for Conformational Analysis and Proximity Relationships

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu

NOESY/ROESY: For a flexible molecule like this compound, these experiments would provide crucial information about its preferred conformation in solution. reddit.com For example, spatial correlations between specific protons on the phenyl ring and the protons on the propanamide backbone could indicate restricted rotation around the C-C single bonds, revealing the molecule's three-dimensional structure. The choice between NOESY and ROESY often depends on the molecular weight of the compound. columbia.edu

Dynamic NMR for Tautomeric Exchange Processes

Amides can potentially exist in equilibrium with a small amount of their iminol tautomer. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could be used to investigate such potential tautomeric exchange processes. If an exchange process is occurring on the NMR timescale, changes in the spectra, such as peak broadening, coalescence, or sharpening, would be observed as the temperature is varied. While no specific dynamic NMR studies on this compound have been reported, this technique would be the definitive method to probe any such dynamic behavior in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. carleton.edu

This technique would yield precise data on:

Molecular Conformation: The exact conformation of the molecule as it exists in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the molecular geometry.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal, revealing intermolecular forces such as hydrogen bonding (e.g., between the amide N-H protons and the carbonyl oxygen or nitrile nitrogen of neighboring molecules) and π-π stacking interactions between the phenyl rings. mdpi.com

This data is crucial for understanding the physical properties of the compound and its behavior in the solid state.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

Non-covalent interactions, specifically hydrogen bonds and π-π stacking, are crucial in defining the supramolecular assembly and crystal packing of this compound. researchgate.net The molecule contains a primary amide group (-CONH2), which features both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). The phenyl ring provides a region of π-electron density, enabling π-π stacking interactions.

Hydrogen Bonding: The amide functional groups can form robust intermolecular hydrogen bonds. Typically, these interactions lead to the formation of organized networks, such as chains or dimeric structures. scispace.comresearchgate.net For instance, the N-H group of one molecule can form a hydrogen bond with the C=O group of an adjacent molecule, leading to extended chains or layers within the crystal lattice. frontiersin.org The analysis of these networks is often accomplished through single-crystal X-ray diffraction, which provides precise atomic coordinates and allows for the calculation of bond distances and angles characteristic of hydrogen bonds.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Geometry/Parameters |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | N···O distance ~2.8-3.2 Å; N-H···O angle >150° |

| Hydrogen Bond | Amide N-H | Nitrile N | N-H···N distance ~2.9-3.3 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interplanar distance ~3.3-3.8 Å; Parallel-displaced or T-shaped |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing the effects of its local environment. nih.gov The spectra are characterized by absorption (IR) or scattering (Raman) bands corresponding to specific molecular vibrations. mdpi.com

Key functional groups in this compound give rise to characteristic vibrational modes:

Nitrile Group (-C≡N): The C≡N stretching vibration is typically observed as a sharp, intense band in the 2200-2300 cm⁻¹ region of the IR and Raman spectra. researchgate.netfrontiersin.org The exact frequency is sensitive to the electronic environment and can be influenced by factors such as conjugation and intermolecular interactions. researchgate.netresearchgate.net

Amide Group (-CONH₂): This group exhibits several characteristic bands. The C=O stretch (Amide I band) is a very strong absorption in the IR spectrum, typically found between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1600-1640 cm⁻¹. The N-H stretching vibrations produce one or two bands in the 3100-3500 cm⁻¹ region. dergipark.org.trresearchgate.net

Phenyl Group (-C₆H₅): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. mdpi.com

Aliphatic Groups (-CH₂, -CH): C-H stretching vibrations for these groups are found just below 3000 cm⁻¹. researchgate.net

Environmental factors such as solvent polarity and hydrogen bonding can cause significant shifts in the positions and shapes of these vibrational bands. nih.gov For example, the formation of hydrogen bonds involving the amide N-H and C=O groups typically leads to a red-shift (lower frequency) and broadening of their respective stretching bands. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3500 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2200 - 2300 | Medium-Sharp |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1690 | Strong |

| Amide (N-H) | Bending (Amide II) | 1600 - 1640 | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound, providing two critical pieces of information: the accurate mass of the molecular ion and the fragmentation pattern upon ionization. nih.gov

Accurate Mass Determination: HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). mdpi.com This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is 174.0793 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's molecular formula.

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. mdpi.com For this compound, characteristic fragmentation pathways could include:

Loss of the benzyl (B1604629) group: Cleavage of the Cα-Cβ bond would result in the loss of a C₇H₇ radical (91 Da), a common fragmentation for benzyl-containing compounds.

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the amide group.

Loss of the cyano group: Cleavage resulting in the loss of a CN radical (26 Da).

Amide bond cleavage: Fragmentation across the amide C-N bond.

Analyzing these fragments helps to piece together the molecule's connectivity and confirm the identity of the functional groups. nih.govnih.gov

| Ion | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | Protonated Molecular Ion |

| [M-NH₂]⁺ | C₁₀H₉NO⁺ | 159.0679 | Loss of amino radical |

| [M-CO]⁺˙ | C₉H₁₀N₂⁺˙ | 146.0838 | Loss of carbon monoxide |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion (from benzyl group) |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration

The presence of a stereocenter at the α-carbon (the carbon bearing the cyano and amide groups) makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration (R or S) of a sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference as a function of wavelength and is characterized by positive or negative peaks, known as Cotton effects. These signals arise from electronic transitions associated with the molecule's chromophores. nih.gov

For this compound, the key chromophores are the phenyl ring and the amide carbonyl group. The phenyl group gives rise to transitions in the UV region (typically around 200-270 nm), while the n→π* transition of the amide carbonyl occurs at a longer wavelength. The signs and magnitudes of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. researchgate.net By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration of the compound can be unambiguously assigned. nih.govresearcher.life

Optical Rotatory Dispersion (ORD): Closely related to ECD, ORD measures the variation of optical rotation as a function of wavelength. wikipedia.org An ORD curve shows a characteristic pattern, known as a Cotton effect, in the wavelength region where a chromophore absorbs light. libretexts.org A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior. libretexts.orgresearchgate.net ORD provides complementary information to ECD for stereochemical assignment. leidenuniv.nl

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. wikipedia.orgyoutube.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org Since every vibrational mode in a chiral molecule is potentially VCD-active, a VCD spectrum contains a wealth of structural information. mdpi.comcas.cz For this compound, strong VCD signals would be expected for the C=O stretching, N-H bending, and C-H stretching modes. As with ECD, the definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to the results of quantum chemical calculations for the specific enantiomers. rsc.org

| Technique | Principle | Relevant Chromophore/Vibration | Application |

|---|---|---|---|

| ECD | Differential absorption of circularly polarized UV-Vis light | Phenyl ring, Amide C=O | Absolute configuration determination |

| ORD | Variation of optical rotation with wavelength | Phenyl ring, Amide C=O | Stereochemical assignment (Cotton effect) |

| VCD | Differential absorption of circularly polarized IR light | C=O stretch, N-H bend, C-H stretch | Absolute configuration determination |

Computational and Theoretical Investigations of 2 Cyano 3 Phenylpropanamide

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how a molecule like 2-Cyano-3-phenylpropanamide behaves in different environments, such as in a solvent like water or ethanol. nih.gov

An MD simulation would reveal the accessible conformations of the molecule by exploring its potential energy surface. researchgate.net This is particularly important for understanding the flexibility of the phenyl and amide groups and identifying the most stable and populated conformations in solution. nih.gov The simulations would also provide detailed information on the interactions between the solute (this compound) and the solvent molecules, including the formation and dynamics of hydrogen bonds between the amide group and water.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products.

For a potential reaction involving this compound, such as its synthesis or hydrolysis, DFT calculations can be used to determine the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By calculating these stationary points, a reaction energy profile can be constructed. This profile plots the energy of the system versus the reaction coordinate, providing a visual representation of the energy barriers and the thermodynamics of each step. This analysis would clarify whether a proposed reaction occurs in a single step (concerted) or through multiple steps involving intermediates, offering fundamental insights into the molecule's reactivity.

Role of Solvation in Reaction Pathways

Solvation plays a critical role in the reaction kinetics and thermodynamics of chemical processes in solution. For a molecule like this compound, which possesses polar functional groups (amide and cyano) and a nonpolar phenyl group, the choice of solvent can significantly influence its reactivity. Computational chemistry models the effect of a solvent in two primary ways: explicit and implicit solvation models.

An explicit solvation model would involve simulating the this compound molecule surrounded by a discrete number of solvent molecules. This approach allows for the detailed study of specific molecule-solvent interactions, such as hydrogen bonding between the amide group and a protic solvent. However, this method is computationally intensive.

More commonly, implicit solvation models, such as the Polarizable Continuum Model (PCM), are used. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. This method is efficient for calculating the bulk effects of the solvent on the stability of reactants, transition states, and products. For instance, in a reaction involving a charged intermediate, a polar solvent would be expected to stabilize that intermediate, thereby lowering the activation energy and accelerating the reaction rate. Computational studies on the reactivity of other organic molecules have shown that the inclusion of solvation effects can sometimes negate selectivity that is predicted in gas-phase calculations, aligning the theoretical results more closely with experimental observations. nih.gov

The reaction pathway of this compound, for example in a hydrolysis or an addition reaction, would be computationally modeled in various solvents to generate a reaction energy profile. This profile would map the energy of the system as it progresses from reactants to products through a transition state. By comparing the profiles in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar protic solvent like ethanol), chemists can predict how the solvent choice will affect the reaction outcome.

Advanced Electronic Structure Analysis

Advanced electronic structure analyses provide deep insights into the bonding, stability, and reactivity of a molecule based on its calculated wave function. Techniques such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Frontier Molecular Orbital (FMO) analysis are powerful tools for this purpose.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wave function into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. researchgate.net A key feature of NBO analysis is its ability to quantify the stabilizing interactions that arise from electron delocalization, often described as donor-acceptor interactions.

This analysis is performed by examining all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs and estimating their energetic importance using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is proportional to the square of the Fock matrix element and inversely proportional to the energy difference between the orbitals.

Table 1: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (Note: This table is illustrative and presents the type of data generated by an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C2=C3) | 5.2 | n → π |

| LP (N1) | π (C1=O1) | 45.8 | n → π* (Amide Resonance) |

| π (C2=C3) | π* (C4≡N2) | 15.3 | π → π* (Conjugation) |

| σ (Cα-H) | π* (C2=C3) | 2.1 | σ → π* (Hyperconjugation) |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. pitt.edu This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r), at a specific point called the bond critical point (BCP). A BCP is a point of minimum electron density between two bonded atoms, and the properties at this point reveal the nature of the interaction. researchgate.net

Key properties analyzed at the BCP include:

The electron density, ρ(r) : Its magnitude correlates with the bond order.

The Laplacian of the electron density, ∇²ρ(r) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the nuclei. researchgate.net

The total energy density, H(r) : The sign of H(r) can also help distinguish between shared and closed-shell interactions.

For this compound, QTAIM analysis would be used to characterize the covalent bonds (C-C, C=O, C≡N, etc.) and any potential intramolecular hydrogen bonds. For instance, the C=O and C≡N bonds would exhibit high values of ρ(r) and negative values of ∇²ρ(r) at their BCPs, confirming their covalent and multiple-bond character. Analysis of the phenyl ring would reveal bond paths connecting the carbon atoms, with properties indicative of aromatic character.

Table 2: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound (Note: This table is illustrative and presents the type of data generated by a QTAIM analysis. Units are in atomic units.)

| Bond | ρ(r) | ∇²ρ(r) | H(r) | Bond Character |

| C=O | 0.350 | -0.850 | -0.450 | Covalent (Polar) |

| C≡N | 0.410 | -1.100 | -0.620 | Covalent (Polar) |

| C-CN | 0.250 | -0.650 | -0.280 | Covalent |

| C-Ph | 0.265 | -0.710 | -0.300 | Covalent |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity and selectivity of chemical reactions. rsc.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. rsc.orgchemrxiv.org The energy and spatial distribution of these two orbitals are key to understanding a molecule's behavior as an electrophile or a nucleophile.

The HOMO is the outermost orbital containing electrons. A molecule will typically use electrons from its HOMO to react as a nucleophile. The higher the energy of the HOMO, the more readily it will donate electrons, and the more reactive the molecule is as a nucleophile.

The LUMO is the innermost empty orbital. A molecule accepts electrons into its LUMO when it reacts as an electrophile. The lower the energy of the LUMO, the more readily it will accept electrons, and the more reactive the molecule is as an electrophile.

For this compound, which is an α,β-unsaturated amide, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. chemrxiv.org The LUMO is expected to have significant contributions from the carbon atoms of the C=C double bond and the carbonyl carbon, indicating these are the primary electrophilic sites. A nucleophile would preferentially attack the β-carbon in a conjugate addition or the carbonyl carbon in a direct addition, with the relative probabilities depending on the reaction conditions and the nature of the nucleophile. The HOMO would likely be distributed over the π-system, including the phenyl ring and the C=C double bond, indicating these are the regions that would act as nucleophiles, for example, in an electrophilic aromatic substitution on the phenyl ring.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more polarizable and more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound and a Generic Nucleophile/Electrophile (Note: This table is illustrative and presents the type of data generated by an FMO analysis.)

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.8 | -0.9 | 6.9 |

| Nucleophile (e.g., NH₃) | -10.7 | 4.2 | 14.9 |

| Electrophile (e.g., H⁺) | --- | --- | --- |

Advanced Applications and Functional Research of 2 Cyano 3 Phenylpropanamide

Strategic Role as a Synthetic Intermediate and Building Block

2-Cyano-3-phenylpropanamide serves as a versatile and highly reactive intermediate in organic synthesis, primarily owing to the presence of multiple functional groups: a nitrile, an amide, and a phenyl group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and pharmacologically relevant scaffolds.

Precursor for Complex Heterocyclic Systems

The reactivity of the cyano and amide functionalities, coupled with the activated methylene (B1212753) group, makes this compound and its derivatives excellent precursors for the synthesis of a wide array of heterocyclic systems. While direct literature on this compound is specific, the closely related (E)-2-cyano-3-phenylacrylamide derivatives are readily synthesized through Knoevenagel condensation of cyanoacetamide with aromatic aldehydes. These derivatives can then undergo bioreduction to yield this compound derivatives. researchgate.net

A structurally analogous and highly relevant precursor, (E)-2-cyano-3-phenyl-2-propenoyl chloride, demonstrates the synthetic potential of this scaffold. It reacts with a variety of nitrogen, oxygen, and sulfur-containing binucleophiles to construct diverse heterocyclic rings. For instance, its reaction with appropriate reagents can yield quinazolinones, pyridopyrimidines, and benzothiazepines. researchgate.net Furthermore, cyclization of amide derivatives derived from this precursor can lead to the formation of benzoxazinones, quinazolinones, oxadiazoles, and benzoxazoles. researchgate.net

The strategic placement of the cyano and amide groups facilitates their participation in cyclization reactions, often following an initial Michael addition to an activated double bond in a precursor. Cyanoacetamides, in general, are widely recognized as valuable synthons in heterocyclic synthesis due to their polyfunctional nature, possessing both electrophilic and nucleophilic centers. tubitak.gov.tr This allows them to react with various bidentate reagents to form a multitude of heterocyclic systems, including but not limited to, pyridines, pyrimidines, and thiazoles. tubitak.gov.tr The synthetic strategies employed for cyanoacetamide derivatives are broadly applicable to this compound, highlighting its potential in generating diverse heterocyclic libraries. mdpi.comsemanticscholar.org

Synthon for Pharmacologically Relevant Molecular Scaffolds (excluding clinical applications)

The structural motif of this compound is embedded in numerous molecules of pharmacological interest. Cyanoacetamide derivatives, as a class, are recognized as important intermediates in the synthesis of a variety of heterocyclic compounds that are otherwise difficult to obtain. tubitak.gov.tr The phenylpropanamide backbone itself is a common feature in many biologically active compounds.

Research into related structures underscores the potential of the this compound scaffold. For example, derivatives of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized and characterized, indicating the utility of the cyanoacrylamide moiety as a building block for more complex, potentially bioactive molecules. mdpi.com The acrylamide (B121943) residue is a known precursor in many organic syntheses and is found in compounds with potential biological activity. mdpi.com

The versatility of the cyanoacetamide unit allows for its incorporation into various molecular frameworks. It can be considered a key "synthon," a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. The phenyl group can be readily substituted to explore structure-activity relationships, while the cyano and amide groups provide handles for further chemical modifications and the introduction of additional functionalities.

Integration into Chiral Catalysis or Ligand Design Research

The inherent chirality of this compound at the C2 position, if synthesized in an enantiomerically pure form, makes it an attractive candidate for applications in asymmetric catalysis. Chiral ligands are crucial for the development of catalysts that can control the stereochemical outcome of a chemical reaction.

While direct applications of this compound in chiral ligand design are not extensively documented, its structural components are found in well-established classes of chiral ligands. For instance, C2-symmetric chiral bisamide ligands have proven to be effective in several asymmetric transformations. nih.gov These ligands often chelate to a metal center, creating a chiral environment that directs the approach of a substrate. The amide functionality in this compound could be similarly employed to coordinate with a metal center.

The synthesis of chiral ligands often involves the use of readily available chiral building blocks. nih.gov Enantiomerically pure this compound could serve as such a building block, where the phenyl and cyano groups could be modified to fine-tune the steric and electronic properties of the resulting ligand. The development of novel chiral catalysts is an active area of research, with a continuous search for new scaffolds that can provide high levels of enantioselectivity in a broad range of reactions. nih.govmdpi.commdpi.com The modular nature of this compound makes it a promising, yet underexplored, platform for the design of new chiral ligands and organocatalysts.

Exploration in Supramolecular Chemistry and Molecular Machines Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. The structural features of this compound, including its ability to participate in hydrogen bonding and π-π stacking, suggest its potential for use in the design of supramolecular structures and molecular machines.

Design Principles for Molecular Switches and Chemically Fueled Systems (based on analogous compounds)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. The design of such systems often relies on the controlled modulation of non-covalent interactions or conformational changes within the molecule.

While this compound itself has not been extensively studied as a molecular switch, analogous structures provide insights into its potential in this area. For instance, benzamide (B126) derivatives have been shown to undergo photo-induced internal rotation, a key process in the functioning of some biological and synthetic molecular switches. scitechdaily.com The amide bond in this compound could potentially exhibit similar behavior upon appropriate modification and under specific stimuli. Furthermore, cyano-substituted pyrrol-2-one derivatives have been developed as three-position molecular switches that are sensitive to solvents, acid-base conditions, and temperature. rsc.org

Chemically fueled systems are a class of molecular machines that use the energy from a chemical reaction to drive a specific function, often involving a cycle of assembly and disassembly. nih.gov The design of these systems often involves molecules that can be chemically modified to alter their self-assembly properties. researchgate.net The amide and cyano groups of this compound are amenable to chemical transformations that could potentially be harnessed in a chemically fueled cycle. For example, the hydrolysis of the nitrile or amide, or their participation in reversible covalent bond formation, could be used to trigger changes in the molecule's shape and its ability to interact with other molecules. The discovery of "molecular switches" within pharmacologically active scaffolds that can modulate their biological activity highlights the potential for subtle structural changes to have significant functional consequences. nih.govnih.gov

Self-Assembly Behavior and Non-Covalent Interactions

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. unam.mxnih.govnih.gov The molecular structure of this compound contains all the necessary components to participate in these interactions.

The amide group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions that can drive the formation of one-dimensional chains or more complex two- and three-dimensional networks. researchgate.net The phenyl group can engage in π-π stacking interactions with the phenyl groups of neighboring molecules, further stabilizing the resulting supramolecular assembly. The cyano group can also participate in dipole-dipole interactions and weak hydrogen bonding.

Studies on analogous compounds, such as biphenyl-cyanostilbenes, have demonstrated that the interplay of hydrogen bonding and π-π stacking can lead to the formation of helical supramolecular polymers. researchgate.netnih.gov The self-assembly of these molecules can even be used to trigger emergent properties, such as circularly polarized luminescence. researchgate.netnih.gov Similarly, the self-assembly of phenylalanine, a core component of the this compound structure, with metal ions can lead to the formation of amyloid-like fibrils with catalytic activity. nih.gov

The specific arrangement of molecules in the solid state, or the crystal packing, is determined by the optimization of these non-covalent interactions. A detailed analysis of the crystal structure of this compound would reveal the dominant intermolecular interactions and provide valuable information for the rational design of self-assembled nanomaterials based on this scaffold. rsc.orgresearchgate.net

Theoretical Considerations in Materials Science and Organic Electronics

The exploration of novel organic molecules for advanced applications in materials science and organic electronics is increasingly driven by theoretical and computational chemistry. These approaches allow for the prediction of molecular properties and provide insights into structure-property relationships before embarking on potentially complex and costly synthetic routes. rsc.orgresearchgate.net this compound, with its specific arrangement of functional groups, presents an interesting scaffold for theoretical investigation regarding its potential in these fields. The interplay between the cyano, phenyl, and amide functionalities offers a platform for tuning electronic and optical characteristics.

Theoretical modeling, primarily through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for understanding how structural changes to a molecule like this compound can modulate its electronic and optical properties. researchgate.netnih.gov Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and dipole moments can be calculated to predict the molecule's behavior in an electronic device. connectjournals.com

The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the this compound structure is a common theoretical strategy to tune its electronic properties. The cyano (-CN) group is a strong electron-withdrawing group, which generally leads to a lowering of the LUMO energy level. researchgate.netnih.govnih.gov This is a desirable characteristic for n-type organic semiconductors, which transport electrons. By introducing further electron-withdrawing substituents on the phenyl ring, the LUMO level could theoretically be lowered even further, enhancing its electron-accepting capability. Conversely, the addition of electron-donating groups would be expected to raise the HOMO energy level, which is pertinent for p-type (hole-transporting) materials.

Computational studies on analogous molecules provide a framework for predicting the effects of such modifications. For instance, in studies of similar acrylamide derivatives, the substitution pattern on the phenyl ring has been shown to significantly impact the electronic structure. nih.gov Theoretical calculations can predict these shifts in orbital energies, as well as changes in the absorption and emission spectra, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Below is an interactive data table illustrating the theoretically predicted effects of different substituents on the key electronic properties of a hypothetical this compound derivative.

| Substituent on Phenyl Ring | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |

| None (H) | Baseline | Baseline | Baseline |

| Electron-Donating (e.g., -OCH3) | Increase | Slight Increase | Decrease |

| Electron-Withdrawing (e.g., -NO2) | Decrease | Significant Decrease | Decrease |

| Halogen (e.g., -F, -Cl) | Decrease | Decrease | Minimal Change |

Note: This table represents generalized theoretical predictions based on established principles of physical organic chemistry and computational studies on similar molecules.

The theoretical frameworks of organic electronics suggest that molecules like this compound could be valuable components in advanced organic materials. chimia.ch The presence of both a π-conjugated system (the phenyl ring) and polar functional groups (cyano and amide) allows for a combination of electronic conductivity and intermolecular interactions that can influence the morphology and stability of thin films.

Theoretically, the planar nature of the phenyl ring and the potential for hydrogen bonding via the amide group could promote ordered molecular packing in the solid state. This is a critical factor for efficient charge transport in organic thin-film transistors (OTFTs). researchgate.net Computational models can be used to predict the most stable packing arrangements and to calculate the electronic coupling between adjacent molecules, which is a key determinant of charge mobility.

Furthermore, the cyano group is known to enhance the electron-transporting properties of organic materials. researchgate.netnih.gov Theoretical models for n-type organic semiconductors often incorporate cyano-functionalized building blocks. researchgate.netnih.gov By incorporating this compound or its derivatives into larger conjugated systems, such as polymers, it is theoretically possible to create materials with tailored electron mobilities for applications in OTFTs, OPVs, and organic thermoelectrics. researchgate.netnih.gov

The potential for this molecule to be used in dye-sensitized solar cells (DSSCs) can also be explored theoretically. researchgate.net The cyano and amide groups could act as anchoring points to a semiconductor surface (like TiO2), while the phenyl ring could be part of a larger chromophore system designed to absorb light. Theoretical calculations can model the electronic transitions responsible for light absorption and predict the efficiency of electron injection from the dye molecule into the semiconductor. researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 2-Cyano-3-phenylpropanamide and its derivatives often results in the formation of a stereocenter at the C2 position. The biological activity of chiral molecules is frequently dependent on their specific stereochemistry. Consequently, a significant future challenge lies in the development of novel stereoselective synthetic methodologies to control the three-dimensional arrangement of atoms in these molecules.

Future research will likely focus on:

Asymmetric Catalysis: The design and application of new chiral catalysts (organocatalysts, transition-metal complexes) to facilitate enantioselective or diastereoselective synthesis. This would enable the production of single-enantiomer products, which is crucial for pharmaceutical applications.

Chiral Auxiliaries: The use of removable chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions. Research will be needed to develop auxiliaries that are efficient, easily recyclable, and can be cleaved under mild conditions.

Substrate-Controlled Synthesis: Exploiting existing stereocenters within more complex starting materials to direct the formation of new chiral centers. This approach is particularly relevant for the synthesis of complex natural product analogues.

The successful development of these methodologies will be essential for producing stereochemically pure samples of this compound derivatives, enabling a more precise evaluation of their structure-activity relationships.

In-Depth Elucidation of Complex Reaction Mechanisms

While methods exist for the synthesis of the this compound backbone, such as variations of the Knoevenagel condensation, a detailed, molecular-level understanding of the reaction mechanisms is often lacking. nih.gov The presence of multiple reactive functional groups—the nitrile, the amide, and the activatable methylene (B1212753) group—can lead to complex reaction pathways, competing side reactions, and unexpected products.

Emerging challenges in this area include:

Identification of Transient Intermediates: Many reactions proceed through short-lived intermediates that are difficult to detect and characterize. Future work will require the use of advanced spectroscopic techniques (e.g., in-situ IR, rapid-injection NMR) and trapping experiments to identify these species.

Kinetic and Thermodynamic Profiling: Conducting detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the reaction rate. This data is crucial for optimizing reaction conditions and for building accurate computational models.

Solvent and Catalyst Effects: Understanding the precise role of the solvent and catalyst in stabilizing transition states and intermediates. This involves investigating non-covalent interactions and catalyst-substrate binding modes. A plausible reaction mechanism for a related three-component synthesis of functionalized 3-cyanopyrroles highlights the complexity, involving multiple potential pathways where water is the only molecule lost. mdpi.com

Integration with Flow Chemistry and Automated Synthesis